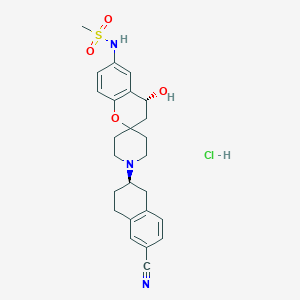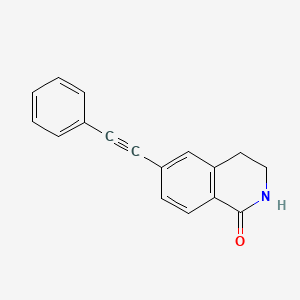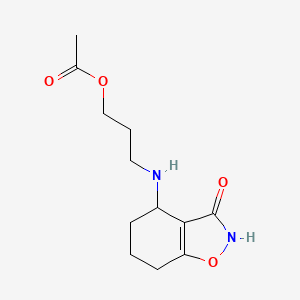
N-acetyloxyethyl-exo-THPO
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-acetyloxyethyl-exo-THPO is a synthetic organic compound known for its significant biological activity. It is a derivative of 3-hydroxy-4,5,6,7-tetrahydro-1,2-benzoxazol-4-yl, which is modified with an acetyloxyethyl group. This compound has been studied for its potential therapeutic applications, particularly in the field of neurology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-acetyloxyethyl-exo-THPO typically involves the acylation of 3-hydroxy-4,5,6,7-tetrahydro-1,2-benzoxazol-4-yl with acetyloxyethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process involves crystallization or column chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: N-acetyloxyethyl-exo-THPO undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the acetyloxyethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Corresponding oxides of this compound.
Reduction: Reduced derivatives with hydroxyl or amine groups.
Substitution: Substituted products with various functional groups replacing the acetyloxyethyl group.
Applications De Recherche Scientifique
N-acetyloxyethyl-exo-THPO has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its role in modulating neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) system.
Medicine: Explored for its potential as an anticonvulsant agent due to its ability to inhibit GABA uptake in astrocytes.
Industry: Utilized in the development of pharmaceuticals and as a research tool in neurochemistry.
Mécanisme D'action
The primary mechanism of action of N-acetyloxyethyl-exo-THPO involves the inhibition of GABA uptake in astrocytes. This inhibition increases the extracellular levels of GABA, enhancing its inhibitory effects on neuronal activity. The compound selectively targets the astroglial GABA uptake system, providing a tenfold selectivity compared to the neuronal GABA uptake system . This selectivity is crucial for its anticonvulsant activity.
Comparaison Avec Des Composés Similaires
N-acetyloxyethyl-exo-THPO is unique in its high selectivity for the astroglial GABA uptake system. Similar compounds include:
N-methyl-exo-THPO: Another GABA uptake inhibitor with similar anticonvulsant properties.
Nipecotic acid: A competitive inhibitor of GABA uptake.
Guvacine: Another competitive inhibitor of GABA uptake.
Compared to these compounds, this compound exhibits non-competitive inhibition kinetics and a higher lipophilic character, contributing to its potency as an inhibitor of GABA uptake .
Propriétés
Formule moléculaire |
C12H18N2O4 |
|---|---|
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
3-[(3-oxo-4,5,6,7-tetrahydro-1,2-benzoxazol-4-yl)amino]propyl acetate |
InChI |
InChI=1S/C12H18N2O4/c1-8(15)17-7-3-6-13-9-4-2-5-10-11(9)12(16)14-18-10/h9,13H,2-7H2,1H3,(H,14,16) |
Clé InChI |
BQHOBAROVZNICB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCCNC1CCCC2=C1C(=O)NO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




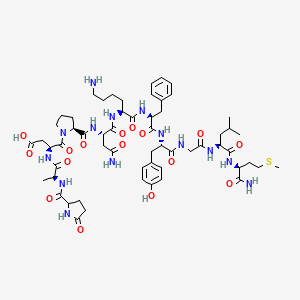
![6-(4-Chlorophenyl)-3-[6-(piperidin-1-ylmethyl)naphthalen-2-yl]thieno[2,3-e]pyrimidin-4-one](/img/structure/B10773386.png)

![5-Methyl-4-Oxo-N-(1,3,4-Thiadiazol-2-Yl)-3,4-Dihydrothieno[2,3-D]pyrimidine-6-Carboxamide](/img/structure/B10773392.png)
![3-{2-[5-(Difluoromethyl)-2h-Thieno[3,2-C]pyrazol-3-Yl]-1h-Indol-6-Yl}pentan-3-Ol](/img/structure/B10773396.png)
![6-methoxy-N2-(3-methoxypropyl)-N4-{4-phenyl-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}-1,3,5-triazine-2,4-diamine](/img/structure/B10773401.png)
![[(E)-hept-2-enyl] 6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B10773405.png)
![1-cyclopentyl-5-[(1S,9R,13S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one](/img/structure/B10773416.png)
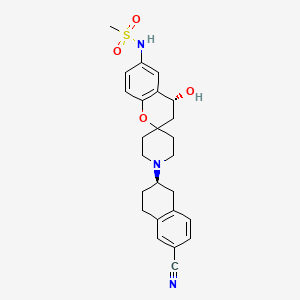
![(S)-N-[1-(3-morpholin-4-yl-phenyl)-ethyl]-3-phenyl-acrylamide](/img/structure/B10773433.png)
![3-[5-(4-chlorophenyl)-6-methoxyimidazo[1,2-b]isoindol-5-yl]-N,N-diethylpropanamide](/img/structure/B10773456.png)
